3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

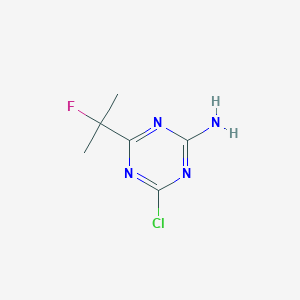

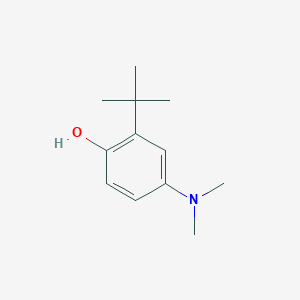

3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one, also known as TMFPP, is a chemical compound that belongs to the class of aromatic ketones . It has a molecular weight of 218.18 and a molecular formula of C10H9F3O2 .

Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one is 1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one is a powder at room temperature . It has a melting point of 41-42 degrees Celsius . The compound’s density and boiling point are not available in the web search results.Scientific Research Applications

Kinetic Resolution and Conversion

- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one has been utilized in kinetic resolution processes. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared with high enantiomeric purity using lipase-mediated kinetic resolution. This compound was then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and used in subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).

Antimicrobial Activity

- Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, showed significant antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Reactivity and Elimination Reactions

- A study on the reactivities of diastereomeric 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenylpropan-2-ols in an attempted elimination reaction demonstrated the different reactivities of diastereomers, which is crucial in understanding stereochemical outcomes in synthetic chemistry (Hornyak et al., 2001).

Nucleophilic Substitution and Elimination Reactions

- The compound has been investigated in the context of nucleophilic substitution and elimination reactions, specifically looking at the lifetime of a simple tertiary carbocation (Toteva & Richard, 1996).

Photophysical Study

- Photophysical studies of derivatives, such as 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one, have been conducted, contributing to understanding the photophysical behavior of such compounds (Bangal, Lahiri, Kar, & Chakravorti, 1996).

Fungicidal Activities

- Trifluoroatrolactamide derivatives, synthesized using an ultrasound-promoted one-pot Passerini/hydrolysis reaction sequence, demonstrated excellent broad-spectrum fungicidal activities (Yu et al., 2014).

Safety and Hazards

properties

IUPAC Name |

3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCPSIUECQOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2629029.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629032.png)

![2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2629038.png)

![Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2629040.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)

![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B2629043.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2629046.png)